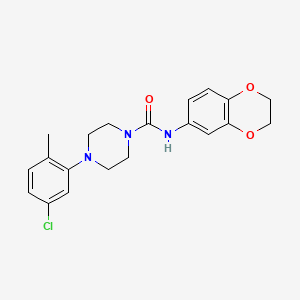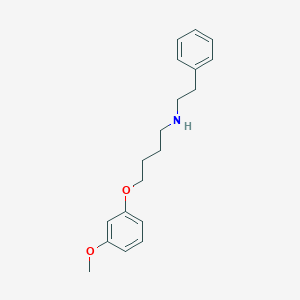![molecular formula C22H19ClN2O4 B4651087 3-chloro-N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4651087.png)
3-chloro-N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide
Overview
Description
3-chloro-N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide, also known as MLN4924, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a cancer treatment. In
Mechanism of Action
3-chloro-N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide inhibits the activity of NAE, which prevents the neddylation of cullin-RING ligases (CRLs). CRLs are involved in the ubiquitin-proteasome pathway, which is responsible for the degradation of proteins in the cell. Inhibition of CRLs leads to the accumulation of proteins that are involved in cell cycle progression and DNA replication, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
Inhibition of NAE by 3-chloro-N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. 3-chloro-N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 3-chloro-N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
3-chloro-N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results as an anticancer agent. However, there are also limitations to using 3-chloro-N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide in lab experiments. Its mechanism of action is complex and involves multiple pathways, which can make it difficult to interpret results. In addition, 3-chloro-N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide has been found to have off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research on 3-chloro-N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide. One area of focus is the development of more specific inhibitors of NAE that have fewer off-target effects. Another area of research is the identification of biomarkers that can predict response to 3-chloro-N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide treatment. In addition, there is interest in exploring the potential of 3-chloro-N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide as a treatment for inflammatory diseases. Finally, there is ongoing research on the combination of 3-chloro-N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide with other anticancer agents to improve its efficacy.
Scientific Research Applications
3-chloro-N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the neddylation pathway. Neddylation is a post-translational modification that regulates the activity of proteins involved in cell cycle progression, DNA replication, and DNA repair. 3-chloro-N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide has been found to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.
properties
IUPAC Name |
3-chloro-N-[4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4/c1-28-19-9-11-20(12-10-19)29-14-21(26)24-17-5-7-18(8-6-17)25-22(27)15-3-2-4-16(23)13-15/h2-13H,14H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBLEXJSPGMINI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-bromophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4651010.png)
![methyl (3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4651013.png)

![N-[2-(4-propylphenoxy)ethyl]propanamide](/img/structure/B4651023.png)

![5-(5-ethyl-2-thienyl)-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4651029.png)
![4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4651040.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4651046.png)
![4-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4651058.png)

![1-[(3,5-dimethylphenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4651070.png)
![ethyl [3-(1,3-benzodioxol-5-yl)-4-methyl-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate](/img/structure/B4651071.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4651075.png)
![2-(4-bromobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4651090.png)